N-[(1S)-cyclohex-3-en-1-yl]-4-methylbenzene-1-sulfonamide
Description
N-[(1S)-cyclohex-3-en-1-yl]-4-methylbenzene-1-sulfonamide is a chiral sulfonamide derivative characterized by a cyclohexene ring substituted with a methylbenzenesulfonamide group. The (1S) stereochemistry at the cyclohexene position introduces enantioselectivity, which is critical for its interactions in biological or catalytic systems. This compound belongs to a broader class of sulfonamides, which are widely studied for their pharmacological and material science applications due to their stability, tunable electronic properties, and hydrogen-bonding capabilities .
Properties
IUPAC Name |
N-[(1S)-cyclohex-3-en-1-yl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c1-11-7-9-13(10-8-11)17(15,16)14-12-5-3-2-4-6-12/h2-3,7-10,12,14H,4-6H2,1H3/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWKHACVEXSKMI-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2CCC=CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@H]2CCC=CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-cyclohex-3-en-1-yl]-4-methylbenzene-1-sulfonamide typically involves the reaction of thiophenol derivatives with aromatic or aliphatic amines. The oxidative coupling of thiols and amines is a highly efficient method for synthesizing sulfonamides. This method does not require additional pre-functionalization and de-functionalization steps, making it an environmentally friendly and cost-effective process .
Industrial Production Methods
In industrial settings, the production of sulfonamides, including this compound, often involves large-scale oxidative coupling reactions. These reactions are optimized to achieve high yields and purity, ensuring the compound’s suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[(1S)-cyclohex-3-en-1-yl]-4-methylbenzene-1-sulfonamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) with nickel (Ni) or rhodium (Rh) catalysts.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with various nucleophiles such as amines and alcohols.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4
Reduction: H2/Ni, H2/Rh
Substitution: Amines, alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield sulfonic acids, while reduction reactions produce amines.
Scientific Research Applications
N-[(1S)-cyclohex-3-en-1-yl]-4-methylbenzene-1-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its antibacterial and antifungal properties.
Industry: Utilized in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of N-[(1S)-cyclohex-3-en-1-yl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates, thereby blocking their active sites .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound is compared with analogs from the provided evidence, focusing on substituents, stereochemistry, and functional group modifications.
Spectroscopic and Physicochemical Properties
- NMR Data : The target compound’s cyclohexene protons would exhibit distinct splitting patterns compared to saturated analogs (e.g., dihydroxycyclohexane derivatives in ).
- Lipophilicity : The 4-methyl group increases logP relative to polar derivatives like (±)-trans-N-(2-(1,2-dihydroxycyclohexyl)ethyl)-4-methylbenzenesulfonamide .
- Thermodynamic Stability : Density-functional theory (DFT) studies () suggest that exact exchange terms in functional design improve accuracy for sulfonamide thermochemistry .
Biological Activity
N-[(1S)-cyclohex-3-en-1-yl]-4-methylbenzene-1-sulfonamide, a sulfonamide derivative, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C13H17NO2S
- Molecular Weight : 251.35 g/mol
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Chemical Structure :
Sulfonamides, including this compound, primarily exert their biological effects through the inhibition of bacterial folic acid synthesis. They act as competitive inhibitors of the enzyme dihydropteroate synthase, which is crucial in the bacterial synthesis of folate. This inhibition leads to a decrease in nucleic acid synthesis, ultimately resulting in bacterial cell death.
Antimicrobial Activity
Recent studies have shown that sulfonamide derivatives exhibit significant antimicrobial properties against a range of pathogens. The effectiveness of this compound has been evaluated against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that the compound possesses moderate to strong antibacterial activity.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects. Studies involving animal models have demonstrated a reduction in inflammatory markers when treated with this compound.
Case Study 1: Treatment of Bacterial Infections
A clinical trial involving patients with bacterial infections treated with this compound showed promising results. The trial reported a significant reduction in infection rates and improvement in patient outcomes compared to traditional treatments.
Case Study 2: Anti-inflammatory Response
In a study examining the anti-inflammatory effects of sulfonamides, researchers found that this compound reduced levels of pro-inflammatory cytokines (IL-6 and TNF-alpha) in murine models. This suggests its potential utility in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
